molecular formula C5H10O5 B15140724 Xylose-1-13C

Xylose-1-13C

Cat. No.: B15140724
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-LDQVMZNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Xylose-1-13C typically involves the incorporation of carbon-13 into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms that metabolize carbon-13 labeled substrates .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of lignocellulosic biomass, where xylose is released and subsequently labeled with carbon-13. This process may include the use of genetically engineered microorganisms to enhance the incorporation of the isotope .

Chemical Reactions Analysis

Types of Reactions: Xylose-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Xylose-1-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of xylose in various environments .

Biology: In biological research, this compound is used to trace metabolic pathways involving xylose. It aids in studying the fermentation processes and the role of xylose in cellular metabolism .

Medicine: this compound is used in diagnostic tests to assess the absorption of xylose in the gastrointestinal tract. It helps in diagnosing conditions like malabsorption syndromes .

Industry: In the industrial sector, this compound is used to optimize the production of biofuels and biochemicals from lignocellulosic biomass. It helps in understanding the efficiency of microbial fermentation processes .

Mechanism of Action

Xylose-1-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon-13 allows researchers to track the molecule’s journey through various biochemical processes. In metabolic studies, it helps identify the intermediates and end products of xylose metabolism, providing insights into the efficiency and regulation of these pathways .

Comparison with Similar Compounds

Uniqueness: Xylose-1-13C is unique due to its specific labeling at the first carbon position, which provides detailed insights into the metabolic pathways of pentose sugars. Its use in NMR spectroscopy and metabolic tracing makes it a valuable tool in both fundamental and applied research .

Biological Activity

Xylose-1-13C is a stable isotope-labeled derivative of D-Xylose, a five-carbon sugar prevalent in many plant materials and integral to hemicellulose, a major component of plant cell walls. The incorporation of the carbon-13 isotope at the first carbon position enhances its utility in metabolic studies, allowing researchers to trace metabolic pathways and analyze biochemical processes in various organisms. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and implications for understanding metabolic disorders.

Metabolic Pathways

The metabolism of this compound primarily involves its conversion to D-xylulose through the action of enzymes such as xylose isomerase. This conversion is crucial as D-xylulose serves as an intermediate in the xylose metabolic pathway. Research indicates that environmental factors like pH and temperature significantly influence the efficacy and stability of this compound during metabolism.

Key Enzymatic Reactions

  • Xylose Isomerase : Catalyzes the conversion of D-Xylose to D-xylulose.
  • Xylulose Kinase : Phosphorylates D-xylulose to form xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP).

Applications in Research

This compound has diverse applications across various fields, particularly in metabolic flux analysis (MFA). The compound allows for detailed tracking of carbon flow through metabolic pathways, facilitating insights into cellular metabolism under different growth conditions.

Case Studies

  • E. coli Metabolism : A study utilized 13C-MFA to investigate xylose metabolism in Escherichia coli. The research highlighted differences between glucose and xylose metabolism under aerobic and anaerobic conditions, identifying bottlenecks in xylose utilization downstream of glyceraldehyde 3-phosphate (GAP) .
  • Fungal Metabolism : Another study focused on Saccharomyces cerevisiae, revealing that strains utilizing the xylose isomerase pathway exhibited higher rates of xylose consumption compared to those employing the XR-XDH pathway. This indicates that optimizing metabolic pathways can enhance xylose utilization efficiency .

Biological Activity and Implications

The biological activity of this compound extends beyond mere metabolic tracing; it has implications for understanding metabolic disorders and enhancing biofuel production. By elucidating the mechanisms through which xylose is metabolized, researchers can develop strategies to improve fermentation processes in yeast species for bioethanol production.

Table 1: Comparison of Metabolic Pathways Utilizing Xylose

OrganismPathway TypeKey EnzymesEfficiency
E. coliAnaerobic/AerobicXylose IsomeraseModerate
Saccharomyces cerevisiaeAerobic (Isomerase)Xylose IsomeraseHigh
Xanthomonas oryzaePPPPhosphoglucoisomeraseLow

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxy(113C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1

InChI Key

PYMYPHUHKUWMLA-LDQVMZNUSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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